Supinoxin
Overview
Description
Supinoxin is a novel anticancer drug candidate that targets the Y593 phospho-p68 RNA helicase. It exhibits antiproliferative activity and suppresses tumor growth . This compound is under investigation for its potential use in treating various types of cancer, including triple-negative breast cancer .
Preparation Methods
The synthetic routes and reaction conditions for supinoxin involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds that are subsequently reacted to form the final product. The industrial production methods for this compound are designed to ensure high yield and purity, utilizing advanced techniques and equipment .
Chemical Reactions Analysis
Supinoxin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include NADPH for phase I metabolism and UDP-glucuronic acid for phase II metabolism . The major products formed from these reactions are metabolites that are primarily eliminated via NADPH-dependent phase I metabolism .
Scientific Research Applications
Supinoxin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of RNA helicase inhibition. In biology, it is utilized to investigate the effects of RNA helicase inhibition on cellular processes. In medicine, this compound is being explored as a potential treatment for various cancers, including triple-negative breast cancer . In industry, it is used in the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of supinoxin involves the inhibition of the Y593 phospho-p68 RNA helicase. This inhibition disrupts the normal function of the RNA helicase, leading to the suppression of tumor growth and the inhibition of cancer cell proliferation . The molecular targets and pathways involved in this process include the β-catenin dependent ATPase activity .
Comparison with Similar Compounds
Supinoxin is unique in its ability to target the Y593 phospho-p68 RNA helicase. Similar compounds include other RNA helicase inhibitors, but this compound stands out due to its specific targeting of the Y593 phospho-p68 RNA helicase and its potent antiproliferative activity . Other similar compounds include metoprolol, which has comparable permeability properties .
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKPGJJRYRYSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888478-45-3 | |
Record name | Supinoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888478453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUPINOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU8OM8V5WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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